molecular formula C19H14ClF2N3O3S B2884662 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 899758-66-8

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2884662
CAS No.: 899758-66-8
M. Wt: 437.85
InChI Key: RPVCPGRGKGEDPO-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds similar to the specified chemical structure have been studied for their antimicrobial properties. For example, thiazolidin-4-one derivatives, which share a structural resemblance, have shown potential as antimicrobial agents against a range of bacteria and fungi. These compounds have been synthesized and evaluated for their activity against various microbial strains, demonstrating significant antimicrobial potential in some cases (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiviral Activities

Another area of research involves the synthesis of pyrazoline-substituted thiazolidinones, which are investigated for their potential anticancer and antiviral activities. These compounds have been synthesized and their biological activities tested, with some showing selective inhibition of cancer cell lines and high activity against specific virus strains (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Chemical Reactivity and Synthesis

Research into the chemical reactivity and synthesis of compounds with similar structures includes exploring their behavior under various conditions and their potential to serve as building blocks for more complex molecules. For instance, studies on the chemical reactivity of N-pyrimidinylacetamide derivatives towards primary and heterocyclic amines have led to the synthesis of a range of Schiff bases and nitrogen heterocyclic compounds, which could have various applications in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals, including those with acetamide structures, have been theoretically investigated to understand their potential in photonic devices like optical switches and modulators. These studies involve computational approaches to determine the linear and nonlinear optical behavior of such compounds, highlighting their relevance in the development of optical and photonic technologies (Castro et al., 2017).

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-4-2-11(21)8-14(15)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCPGRGKGEDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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